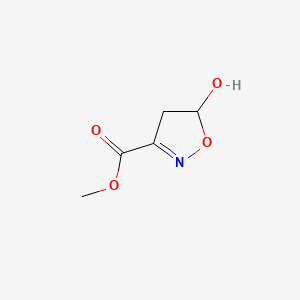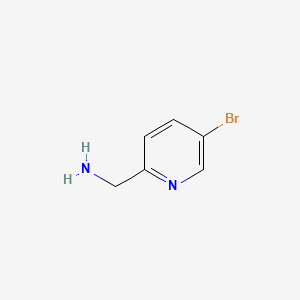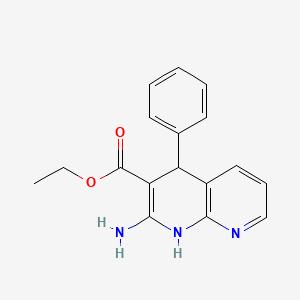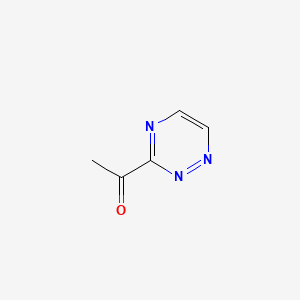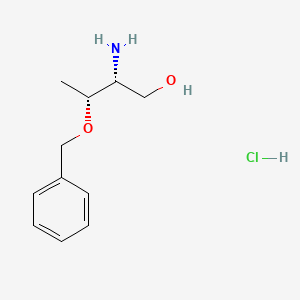
(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride” is a chemical compound. Based on its nomenclature, it likely contains an amino group (-NH2), a benzyloxy group (Ph-CH2-O-), and a hydrochloride group (-HCl). It’s a stereoisomer, as indicated by the (2R,3R) configuration .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with an amine to introduce the amino group, and a reaction with benzyl chloride to introduce the benzyloxy group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the stereochemistry indicated by the (2R,3R) configuration .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, such as reactions involving the amino group or the benzyloxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity .Scientific Research Applications
Enantioselective Hydrogen Transfer Reduction of Ketones : One study used enantiopure β-aminoalcohols, derived from tartaric acid, which includes variants of (2R,3R)-3-amino- and (alkylamino)-1,4-bis(benzyloxy)butan-2-ol. These were used with Ru(II) or Ir(I) complexes as ligands in the asymmetric hydrogen transfer reduction of aryl alkyl ketones, achieving enantiomeric excesses (ee) up to 80% with ruthenium complexes (Aboulaala et al., 2005).
Synthesis of 3-Amino-3-deoxy-L-talose and Derivatives : The compound has been used in the asymmetric synthesis of complex sugars like 3-amino-3-deoxy-L-talose, a process that involves multiple steps including bromination, Baeyer-Villiger oxidation, and alkaline methanolysis (Hünenberger, Allemann, & Vogel, 1994).
Intermediate in Nelfinavir Synthesis : A related compound, (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, has been identified as a central intermediate in the synthesis of Nelfinavir, an effective HIV protease inhibitor. This highlights the role of such compounds in pharmaceutical synthesis (Ikunaka et al., 2002).
Synthesis of Beta-Adrenergic Blocking Agents : Another study discusses the synthesis of threo-1-(aryloxy)-3-(alkylamino)butan-2-ols, which are related to (2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride. These compounds were found to be less potent beta-adrenoreceptor antagonists than their propanol counterparts (Tucker, 1981).
Chiral Building Blocks in Organic Synthesis : The compound and its variants are also used as chiral building blocks in organic synthesis. For instance, methioninol was transformed into a chiral thiolane derivative, demonstrating the utility of these compounds in stereospecific reactions (Dehmlow & Westerheide, 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3R)-2-amino-3-phenylmethoxybutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-9(11(12)7-13)14-8-10-5-3-2-4-6-10;/h2-6,9,11,13H,7-8,12H2,1H3;1H/t9-,11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLDOTRVZGNKPQ-FOKYBFFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)N)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone](/img/structure/B574273.png)

![5-Butyl-7-ethoxypyrazolo[1,5-a]pyrimidine](/img/structure/B574275.png)

![N-Methyl-N-[(1Z)-N-methylethanimidoyl]acetamide](/img/structure/B574281.png)

